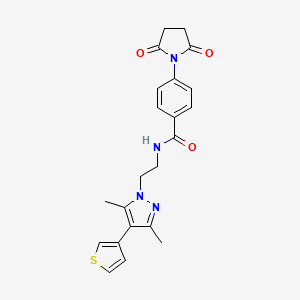

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

描述

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a structurally complex small molecule featuring a pyrazole core substituted with a thiophene ring, an ethyl linker, and a benzamide moiety modified with a 2,5-dioxopyrrolidin group. Its structural elucidation and crystallographic refinement would typically rely on tools like the SHELX system (e.g., SHELXL for small-molecule refinement) and the CCP4 suite for macromolecular crystallography, as highlighted in the provided references .

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-14-21(17-9-12-30-13-17)15(2)25(24-14)11-10-23-22(29)16-3-5-18(6-4-16)26-19(27)7-8-20(26)28/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESNKXAEKDFANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by a pyrazole ring, a thiophene group, and a benzamide moiety, which contribute to its pharmacological potential. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The IUPAC name for the compound is as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 342.43 g/mol |

| CAS Number | 2034510-48-8 |

| InChI Key | InChI=1S/C18H21N3O2S/c1-11-9-16(14(4)23-11)18(22)19-6-7-21-13(3)17(12(2)20-21)15-5-8-24-10-15/h5,8-10H,6-7H2,1-4H3,(H,19,22) |

Biological Activities

Research has demonstrated that compounds containing pyrazole and thiophene moieties exhibit a range of biological activities:

- Anticancer Activity : Several studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including HepG2 and A549 with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have reported IC50 values for inhibition of COX enzymes ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as alkaline phosphatase and ecto-nucleotidases . These enzymes play critical roles in cellular signaling and metabolism.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The binding affinity to these targets can modulate their activity, leading to therapeutic effects. The presence of the thiophene and pyrazole groups enhances the compound's ability to penetrate biological membranes and interact with intracellular targets.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole-based compounds:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against human recombinant alkaline phosphatase. The findings indicated promising inhibitory effects that could lead to potential therapeutic applications .

- Cytotoxicity Testing : Another research effort demonstrated that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Cytotoxic effects on HepG2 and A549 cells | Low micromolar |

| Anti-inflammatory | Inhibition of COX enzymes | 0.02 - 0.04 μM |

| Enzyme inhibition | Alkaline phosphatase inhibition | Specific values varied |

科学研究应用

Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit significant anticancer properties. For instance:

Case Study: mTORC1 Inhibition

A study demonstrated that pyrazole derivatives can inhibit the mTORC1 signaling pathway, which is crucial for cancer cell survival. By modulating autophagy and disrupting nutrient-deprived conditions, these compounds have shown promise in reducing tumor growth in various cancer cell lines such as pancreatic (MIA PaCa-2) and lung cancer (A549) cells .

Anti-inflammatory Effects

Compounds containing pyrazole and thiophene moieties have been shown to possess anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity .

Table 2: Anti-inflammatory Activity Summary

| Compound Type | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| Pyrazole Derivatives | 50 - 200 | COX inhibition |

| Thiophene-containing Compounds | 100 - 300 | Cytokine modulation |

Antimicrobial Properties

The antimicrobial potential of this compound has been explored extensively. These compounds exhibit broad-spectrum activity against various pathogens by interfering with bacterial cell wall synthesis and metabolic pathways .

Case Study: Broad-spectrum Antimicrobial Activity

Research has shown that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition against Staphylococcus aureus and Escherichia coli strains .

Structure-Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:

Key Factors:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency against different cancer types.

- Positioning of the Thiophene Moiety : The orientation can influence interactions with target proteins.

- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a hypothetical framework for such a comparison, informed by the role of SHELX and CCP4 in structural determination:

Table 1: Structural Features of Analogous Compounds

Key Comparison Points

Pyrazole Core Modifications :

- The target compound’s 3,5-dimethyl groups on the pyrazole ring likely enhance metabolic stability compared to unsubstituted analogs (e.g., Analog B). However, steric effects from bulkier substituents (e.g., Analog A) may hinder binding to target proteins.

Heterocycle Influence :

- The thiophene group in the target compound contributes to π-π stacking interactions in enzyme active sites, whereas furan or benzene analogs (Analogs A/B) may exhibit weaker interactions due to electronic differences.

Crystallographic Refinement :

- SHELXL (part of the SHELX suite) is widely used for precise small-molecule refinement, enabling detailed analysis of bond lengths and angles . In contrast, the CCP4 suite is more common in macromolecular studies, suggesting Analog B’s structural data might derive from protein-ligand co-crystallization .

Methodological Considerations

The SHELX system (notably SHELXL) is critical for refining small-molecule structures, offering robust handling of high-resolution data and twinned crystals . For macromolecular comparisons (e.g., ligand-protein interactions), the CCP4 suite provides pipelines for phasing and density modification, which could contextualize the target compound’s binding mode .

常见问题

Q. Methodology :

Repeat experiments under inert atmospheres.

Use LC-MS to correlate retention times with MS spectra.

Employ dynamic NMR (variable-temperature studies) to detect tautomerization .

What strategies predict bioactivity through molecular docking?

Advanced Research Question

- Target Selection : Prioritize enzymes with pyrrolidinone-binding pockets (e.g., kinases or proteases) based on the compound’s dioxopyrrolidin group .

- Docking Workflow :

- Prepare ligand structures using Open Babel (MMFF94 force field).

- Use AutoDock Vina with grid boxes centered on catalytic sites.

- Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Advanced Research Question

- Amide Reactivity : The 2,5-dioxopyrrolidin group undergoes nucleophilic ring-opening with amines (e.g., forming succinimide derivatives) under basic conditions .

- Thiophene Stability : Electrophilic substitution (e.g., bromination) occurs at the thiophene’s α-position but is hindered by steric effects from adjacent pyrazole groups .

- Pyrazole Coordination : The pyrazole nitrogen can act as a ligand for metal ions (e.g., Cu), altering reactivity in catalytic applications .

What methodologies assess compound stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 h; monitor degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect melting point shifts (>200°C suggests high thermal stability) .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products with LC-MS .

How can researchers optimize yield in large-scale synthesis?

Advanced Research Question

- Process Control : Implement flow chemistry for pyrazole-ethylamine formation to reduce side reactions .

- Membrane Separation : Use nanofiltration to isolate intermediates, improving purity before amide coupling .

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。